2-(2,5-Dichloro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
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Overview
Description
®-2-(2,5-Dichloro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a dichlorobenzyl group and a tert-butyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2,5-Dichloro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced through a nucleophilic substitution reaction, where the piperazine ring reacts with 2,5-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide.
Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid to form the tert-butyl ester.
Industrial Production Methods
In industrial settings, the production of ®-2-(2,5-Dichloro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the piperazine ring.
Reduction: Reduction reactions may target the dichlorobenzyl group, leading to the formation of benzyl alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate are employed under basic conditions.
Major Products Formed
Oxidation: Products may include piperazine N-oxides.
Reduction: Products may include benzyl alcohol derivatives.
Substitution: Products may include various substituted piperazine derivatives.
Scientific Research Applications
®-2-(2,5-Dichloro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester is used in a variety of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(2,5-Dichloro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The dichlorobenzyl group may interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorobenzyl Alcohol: Similar in structure but lacks the piperazine ring and tert-butyl ester group.
2,5-Dichlorobenzyl Chloride: Precursor in the synthesis of the target compound.
Piperazine-1-carboxylic Acid tert-Butyl Ester: Lacks the dichlorobenzyl group.
Uniqueness
®-2-(2,5-Dichloro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester is unique due to the combination of the dichlorobenzyl group, piperazine ring, and tert-butyl ester group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C16H22Cl2N2O2 |
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Molecular Weight |
345.3 g/mol |
IUPAC Name |
tert-butyl 2-[(2,5-dichlorophenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H22Cl2N2O2/c1-16(2,3)22-15(21)20-7-6-19-10-13(20)9-11-8-12(17)4-5-14(11)18/h4-5,8,13,19H,6-7,9-10H2,1-3H3 |
InChI Key |
CCROCBQDRFKXGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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